(Z)-methyl 4-((3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate
Description
Properties
IUPAC Name |
methyl 4-[[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6S2/c1-27-10-9-22-15-8-7-14(30(20,25)26)11-16(15)29-19(22)21-17(23)12-3-5-13(6-4-12)18(24)28-2/h3-8,11H,9-10H2,1-2H3,(H2,20,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRXVUMVICUUNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 4-((3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate typically involves multi-step organic reactions. The starting materials often include 2-methoxyethylamine, 6-sulfamoylbenzo[d]thiazole, and methyl 4-formylbenzoate. The key steps in the synthesis include:
Formation of the benzo[d]thiazole ring: This is achieved by reacting 2-methoxyethylamine with a suitable precursor to form the benzo[d]thiazole core.
Introduction of the sulfonamide group: This involves the sulfonation of the benzo[d]thiazole ring to introduce the sulfamoyl group.
Condensation reaction: The final step involves the condensation of the benzo[d]thiazole derivative with methyl 4-formylbenzoate to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-methyl 4-((3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfamoyl group.
Scientific Research Applications
Chemistry
In chemistry, (Z)-methyl 4-((3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is studied for its potential therapeutic properties. It has shown promise as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines . Additionally, it may have applications in the treatment of bacterial infections due to its antibacterial properties .
Industry
In the industrial sector, (Z)-methyl 4-((3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate is used in the development of advanced materials, such as semiconductors for plastic electronics
Mechanism of Action
The mechanism of action of (Z)-methyl 4-((3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate involves its interaction with specific molecular targets within cells. It is believed to inhibit key enzymes involved in cell proliferation, leading to the suppression of cancer cell growth . The compound may also disrupt bacterial cell wall synthesis, contributing to its antibacterial effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Functional Group Analysis
Table 1: Structural Comparison of Key Analogs
Key Observations:
- Sulfamoyl vs. Sulfonyl Groups : The target compound’s sulfamoyl group (-SO₂NH₂) differs from sulfonylurea bridges in metsulfuron methyl ester (-SO₂NHC(O)NH-), which are critical for herbicidal activity via acetolactate synthase (ALS) inhibition . Sulfamoyl groups may exhibit distinct hydrogen-bonding interactions.
- Substituent Effects : The 2-methoxyethyl chain in the target compound likely improves aqueous solubility compared to the allyl group in CAS 887203-58-9 or the phenethyl groups in I-6473 .
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Comparison
Key Findings:
- The target compound’s methoxyethyl group reduces logP compared to I-6473, balancing lipophilicity and solubility.
- Sulfamoyl-containing compounds (target, CAS 887203-58-9) show lower solubility than sulfonylurea analogs (e.g., metsulfuron), possibly due to reduced ionization .
Q & A
Q. Table 1: Synthesis Optimization Parameters
Basic: Which analytical techniques are most effective for confirming structural integrity and purity?
Methodological Answer:
A combination of spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry and Z-isomer configuration via coupling constants and NOE effects .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and detects impurities (<5% threshold) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>95%) and separates isomers .
Q. Table 2: Analytical Techniques for Structural Confirmation
Advanced: How can discrepancies between in vitro and in vivo activity data be systematically addressed?
Methodological Answer:
Discrepancies often arise from bioavailability or metabolic instability. Strategies include:
- Pharmacokinetic Profiling : Measure plasma half-life (t1/2) and tissue distribution in rodent models .
- Metabolite Identification : Use LC-MS/MS to identify phase I/II metabolites and assess stability .
- Prodrug Design : Modify sulfamoyl or methoxyethyl groups to enhance membrane permeability .
Advanced: What strategies are recommended for structural modifications to enhance target specificity?
Methodological Answer:
Focus on structure-activity relationship (SAR) studies:
- Sulfamoyl Group : Replace with phosphonates or carboxylates to alter hydrogen-bonding interactions .
- Methoxyethyl Side Chain : Introduce fluorinated analogs (e.g., -CF2CH3) to improve lipophilicity and target engagement .
- Benzothiazole Core : Incorporate electron-withdrawing groups (e.g., -NO2) to modulate electronic effects .
Q. Table 3: SAR Modification Strategies
| Functional Group | Modification Strategy | Expected Outcome | Evidence Reference |
|---|---|---|---|
| Sulfamoyl | Replace with phosphonate | Enhanced binding affinity | |
| Methoxyethyl | Fluorination (-CF2CH3) | Increased lipophilicity | |
| Benzothiazole | Add -NO2 at position 6 | Improved electron density |
Basic: What are the primary challenges in isolating the (Z)-isomer during synthesis?
Methodological Answer:
The (Z)-isomer is thermodynamically less stable than the (E)-form. Mitigation strategies:
- Chiral Chromatography : Use cellulose-based columns with hexane/isopropanol mobile phases .
- Crystallization : Slow cooling in ethyl acetate/hexane mixtures selectively precipitates the (Z)-isomer .
- Kinetic Control : Conduct reactions at low temperatures (0–5°C) to favor (Z)-formation .
Advanced: How can computational modeling guide the design of derivatives with improved efficacy?
Methodological Answer:
Integrate molecular docking and dynamics simulations:
Q. Table 4: Computational Workflow for Derivative Design
| Step | Tool/Software | Key Outputs | Evidence Reference |
|---|---|---|---|
| Molecular Docking | AutoDock Vina | Binding energy (ΔG), pose | |
| MD Simulations | GROMACS | RMSD, hydrogen bond occupancy | |
| QSAR Modeling | KNIME/RDKit | Predictive IC50 values |
Basic: What solvent systems are optimal for recrystallization to ensure high purity?
Methodological Answer:
Recrystallization efficiency depends on solvent polarity and solubility:
- Polar Solvents : Ethanol/water (7:3 v/v) for initial crude purification .
- Non-Polar Mixtures : Ethyl acetate/hexane (1:2 v/v) for final crystallization .
- Temperature Gradient : Gradual cooling from 60°C to 4°C minimizes co-precipitation of impurities .
Advanced: What experimental approaches are critical for elucidating the mechanism of action?
Methodological Answer:
Mechanistic studies require multi-disciplinary approaches:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
